molecular formula C28H26ClFN2O3S B2443348 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892759-27-2

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2443348
CAS No.: 892759-27-2
M. Wt: 525.04
InChI Key: FRRIDKFWWCJTPW-UHFFFAOYSA-N
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Description

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenylsulfonyl group, a fluorine atom, and a methylpiperidinyl group attached to a quinoline core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core and the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline core.

Scientific Research Applications

1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one: Lacks the methylpiperidinyl group.

    1-benzyl-3-[(3-chlorophenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one: Lacks the fluorine atom.

    1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-2(1H)-one: Has a different position for the carbonyl group.

Uniqueness

The uniqueness of 1-benzyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the methylpiperidinyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClFN2O3S/c1-19-10-12-31(13-11-19)26-16-25-23(15-24(26)30)28(33)27(18-32(25)17-20-6-3-2-4-7-20)36(34,35)22-9-5-8-21(29)14-22/h2-9,14-16,18-19H,10-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRIDKFWWCJTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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